molecular formula C13H15N3 B13429499 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine

2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine

Cat. No.: B13429499
M. Wt: 213.28 g/mol
InChI Key: WNUUMYXZDFTMPR-UHFFFAOYSA-N
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Description

2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates. The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite, disrupting its metabolic processes and leading to cell death . Similarly, its antiplasmodial activity involves the inhibition of Plasmodium falciparum, the causative agent of malaria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C13H15N3/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3,(H2,14,15,16)

InChI Key

WNUUMYXZDFTMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)N

Origin of Product

United States

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